Ethyl 6-(dimethylamino)pyridazine-3-carboxylate

Medicinal Chemistry ADME Lipophilicity

Sourcing inconsistent pyridazine intermediates leads to failed SAR studies and irreproducible biological data. Ethyl 6-(dimethylamino)pyridazine-3-carboxylate (CAS 64210-62-4) solves this with a defined electronic profile critical for target engagement. Its unique 6-dimethylamino group dictates hinge-binding capacity for kinase inhibitors (CDK2, SYK) and ion channel modulators (hNav1.7), a feature generic 6-amino analogs cannot replicate. The ethyl ester handle enables controlled hydrolysis or transesterification, distinct from methyl/tert-butyl esters, ensuring predictable reactivity. • Scaffold for SMN2 splicing modulators (branaplam analogs). • XLogP3: -0.4; TPSA: 55.3 Ų. • Consistent lot-to-lot purity ensures synthetic yield reproducibility.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 64210-62-4
Cat. No. B1487751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(dimethylamino)pyridazine-3-carboxylate
CAS64210-62-4
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N(C)C
InChIInChI=1S/C9H13N3O2/c1-4-14-9(13)7-5-6-8(11-10-7)12(2)3/h5-6H,4H2,1-3H3
InChIKeyGTKICVKNDVGKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(dimethylamino)pyridazine-3-carboxylate: Technical Profile & Sourcing


Ethyl 6-(dimethylamino)pyridazine-3-carboxylate (CAS 64210-62-4) is a pyridazine-based heterocyclic building block characterized by an ethyl ester group at the 3-position and a dimethylamino substituent at the 6-position of the pyridazine ring [1]. Its molecular formula is C9H13N3O2, with a molecular weight of 195.22 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmaceutical leads targeting kinases, ion channels, and protein splicing modulators . Its structural features enable efficient derivatization and predictable physicochemical behavior, making it a key starting material in medicinal chemistry and agrochemical research .

Heterocyclic building block Pyridazine core with dimethylamino and ethyl ester groups for versatile derivatization in medicinal and agrochemical synthesis.
Dimethylamino substituent Modulates electronic profile and hydrogen-bond acceptor capacity, relevant for target engagement in kinase and ion channel research.
Ethyl ester handle Enables selective hydrolysis or transesterification for SAR expansion without altering the pyridazine scaffold.

Why Generic Pyridazine Analogs Cannot Substitute This Compound


Substitution with generic pyridazine analogs (e.g., other 6-aminopyridazine carboxylates) is not functionally equivalent due to the specific electronic and steric profile conferred by the dimethylamino group at the 6-position. This substituent directly influences the compound's basicity, hydrogen-bond acceptor capacity, and lipophilicity, which are critical for downstream reactivity and target engagement in medicinal chemistry applications [1]. Furthermore, the ethyl ester moiety provides a specific handle for hydrolysis or transesterification that is kinetically and thermodynamically distinct from methyl or tert-butyl ester analogs, affecting both synthetic yields and final product purity [1]. The following quantitative evidence demonstrates why this specific CAS number must be sourced to ensure experimental reproducibility and intended biological activity .

Dimethylamino group specificity
Other 6-substituents (e.g., diethylamino) alter basicity, hydrogen-bonding capacity, and lipophilicity, potentially shifting reactivity and target interactions.
Ester moiety variability
Methyl or tert-butyl esters exhibit different hydrolysis and transesterification kinetics, which can impact synthetic yields and final product purity.
Physicochemical profile mismatch
Generic analogs may not reproduce the balanced lipophilicity and TPSA range, leading to divergent permeability and solubility predictions in early-stage profiling.

Quantitative Differentiation Evidence


Lipophilicity Balance for Cell Permeability

The computed XLogP3 value of -0.4 for Ethyl 6-(dimethylamino)pyridazine-3-carboxylate [1] places it in an optimal range for oral bioavailability and cell permeability, in contrast to more polar or more lipophilic analogs. This property is crucial for fragment-based drug discovery and lead optimization.

Lipophilicity balance
Cross-study comparable
Target XLogP3: -0.4
Δ +0.8 to +1.4 vs free acid
Δ -1.4 to -1.9 vs diethylamino analog
Reported balanced profile may support permeability–solubility compromise in medchem optimization.
Computed property; verify experimentally for specific series.
Medicinal Chemistry ADME Lipophilicity

Topological Polar Surface Area & CNS Drug-Likeness

The TPSA of 55.3 Ų for Ethyl 6-(dimethylamino)pyridazine-3-carboxylate [1] falls within the optimal range (<60-70 Ų) for central nervous system (CNS) drug-likeness, suggesting favorable brain penetration potential. This differentiates it from both more polar (carboxylic acid) and more lipophilic (diethylamino) analogs.

TPSA & CNS drug-likeness
Cross-study comparable
55.3 Ų
TPSA below 60–70 Ų may suggest potential for passive BBB penetration in CNS research.
Computed value; requires experimental BBB assessment.
CNS Drug Discovery Blood-Brain Barrier Penetration Physicochemical Properties

Hydrogen Bond Acceptor Count for Targeted Interactions

The compound possesses 5 hydrogen bond acceptor sites [1], a count that balances the capacity for key binding interactions with biological targets without incurring excessive polarity that would limit membrane permeability. This is particularly relevant for applications in kinase and ion channel inhibitor design.

Hydrogen bond acceptor count
Class-level inference
5 HBA sites
Additional H-bond acceptors may enable diverse target interactions compared to simpler pyridazine esters.
Class-level inference; verify binding contributions for individual targets.
Kinase Inhibition Ion Channel Modulation Structure-Activity Relationship

Recommended Application Scenarios


Medicinal Chemistry: Kinase Inhibitors & Ion Channel Modulators

Utilize as a core scaffold for constructing ATP-competitive kinase inhibitors (e.g., CDK2, SYK) or voltage-gated sodium channel (hNav1.7) blockers. The dimethylamino group enhances hinge-binding interactions, while the ethyl ester allows for facile conversion to amides or carboxylic acids for further SAR exploration .

Chemical Biology: SMN2 Splicing Modulators

Employ as a key intermediate in the synthesis of small molecule modulators of SMN2 pre-mRNA splicing for spinal muscular atrophy (SMA) research. The pyridazine core, as found in clinical candidates like branaplam, is critical for activity, and the dimethylamino substituent provides essential electronic and steric properties .

Agrochemical Discovery: Crop Protection Building Block

Leverage the compound's balanced lipophilicity (XLogP3 = -0.4) and moderate TPSA (55.3 Ų) to design agrochemical leads with improved plant uptake and translocation properties. The ethyl ester provides a handle for pro-herbicide or pro-fungicide strategies [1].

Application
Selection Property
Validation Focus
Kinase inhibitor & ion channel modulator design
Dimethylamino hinge-binding motif; ethyl ester for amide/carboxylic acid conversion
SAR expansion and selectivity profiling against target kinases or channels
SMN2 splicing modulator research
Pyridazine core analogous to branaplam scaffold; dimethylamino for electronic tuning
Splicing modulation activity and structure-activity relationship studies
Agrochemical lead discovery
Balanced lipophilicity and moderate TPSA for plant uptake
Translocation and pro-pesticide strategy evaluation in crop protection models

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